molecular formula C14H21N B15259700 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine

Cat. No.: B15259700
M. Wt: 203.32 g/mol
InChI Key: WASDINLQOYESBT-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine ( 1017383-35-5) is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This amine derivative features a tetrahydronaphthalene (tetralin) ring system, a scaffold recognized for its significance in medicinal chemistry due to its ability to interact with various biological targets. Compounds based on the tetrahydronaphthalene structure are of high interest in pharmaceutical research, as evidenced by their investigation as inhibitors of Mycobacterium tuberculosis and their application in developing estrogen receptor modulators for potential oncology therapeutics . The tetralin core provides a rigid, planar structure that can mimic certain pharmacophores, making it a valuable template in structure-activity relationship (SAR) studies. The specific research applications and mechanism of action for 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine are an area of active exploration. Its structural similarity to other biologically active tetrahydronaphthalene amines suggests potential for central nervous system (CNS) targeting or metabolic pathway modulation, positioning it as a promising candidate for hit-to-lead optimization in drug discovery campaigns. Researchers can utilize this compound as a key synthetic intermediate or as a core structure for developing new chemical entities in various therapeutic areas. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . For specific handling and storage information, please consult the Safety Data Sheet. Both the free base and its hydrochloride salt (CAS 1989659-50-8) are available for research purposes .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-amine

InChI

InChI=1S/C14H21N/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11H,2-5,8-9,15H2,1H3

InChI Key

WASDINLQOYESBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalene.

    Functionalization: The naphthalene ring is functionalized to introduce the butan-1-amine side chain. This can be achieved through a series of reactions including halogenation, followed by nucleophilic substitution with an amine group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Coupling

This compound participates in amide bond formation under standard coupling conditions. For example:

  • Reaction with carboxylic acids using HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and Hunig’s base in DMF yields substituted amides (71.4% yield reported) .

  • Optimized protocol :

    Reagent/ConditionRole
    HBTUCoupling agent
    DMFSolvent
    TributylamineBase
    RT, 4–5 hReaction time/temperature

Key applications : Synthesis of neuroprotective agents targeting dopamine D2/D3 receptors .

Reductive Amination for Structural Diversification

The primary amine group undergoes reductive amination with aldehydes/ketones to generate secondary or tertiary amines:

  • Example : Reaction with aldehyde 7d under reductive conditions produces biphenyl derivatives (e.g., compound 24a ) with retained D3 receptor selectivity (EC50 = 0.1 nM) .

  • Functional outcomes :

    ProductD3 Receptor EC50 (nM)D2/D3 Selectivity
    24a 0.1159
    1a (reference)1.5122.1

Mechanistic note : Sodium triacetoxyborohydride (STAB) or NaBH4 is typically used for imine reduction .

Enzymatic Resolution for Chiral Derivatives

Racemic mixtures of this amine can be resolved using ω-transaminases:

  • Conditions : Burkholderia vietnamiensis G4 ω-TA with pyridoxal 5'-phosphate (PLP) in phosphate buffer (pH 7.4, 37°C) .

  • Outcome : Enantiomeric excess (ee) >99% for (R)-enantiomer after 12 hours .

N-Alkylation for Quaternary Ammonium Salts

The amine reacts with alkyl halides in the presence of bases like K2CO3:

  • Example : Reaction with 4-chloro-6-iodoquinazoline in isopropyl alcohol at 60°C yields N-alkylated quinazoline derivatives (60% yield) .
    Synthetic workflow :

    • Dissolve substrate in isopropyl alcohol.

    • Add triethylamine (3 equiv.).

    • Heat under N2 for 20 hours.

    • Purify via Prep-HPLC .

Oxidative Functionalization

The tetrahydronaphthalene ring undergoes oxidative transformations:

  • Oxidative cleavage : Treatment with trifluoromethanesulfonic acid (TfOH) converts oxime intermediates into ketones (e.g., compound 43 ) .

  • Epoxide opening : Reacts with arylpiperazines under reflux to generate fluorinated intermediates (e.g., 6a , 6b ) .

Nitroalkene Conjugate Addition

In Michael addition reactions:

  • Example : Reaction with ferrocenyl nitrobutanones under RC (radical cyclization) conditions produces γ-nitroketones (83% yield) .
    Conditions :

    ParameterValue
    Solventn-Hexane/ethyl acetate
    TemperatureRT to 80°C
    CatalystNone (thermal promotion)

Deprotection and Cyclization

  • Ketal removal : Acidic hydrolysis (HCl/THF) followed by cyclization forms fused heterocycles (e.g., compound 26a ) .

  • Demethylation : Aqueous HBr converts methoxy groups to hydroxyls (e.g., compound 27 ) .

Stability and Handling

  • Storage : Ambient temperature in inert atmosphere .

  • Purity : ≥97.5% by GC, confirmed via 1H-NMR .

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Structural Differences vs. Target Compound Key Properties/Applications Evidence Source
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine (ST-3660, 91562-48-0) Shorter ethylamine chain (C2 vs. C4) 97% purity; research use
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (92050-16-3) tert-Butyl substituents on tetralin ring Higher steric bulk; similarity score 0.94
TH-PVP (2-(pyrrolidin-1-yl)-1-(tetralin-2-yl)pentan-1-one) Pyrrolidinyl and ketone groups; pentanone backbone Psychoactive stimulant
5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine (1337398-37-4) tert-Butyl group at position 5 of tetralin Laboratory research only
QE-2438 (1229224-93-4) Trifluoromethylphenyl and propylamine extensions 95% purity; complex receptor interactions

Physicochemical Properties

  • Lipophilicity : The butan-1-amine chain in the target compound increases lipophilicity (predicted logP ~2.5–3.0) compared to ST-3660 (shorter chain, logP ~2.0) . The tert-butyl-substituted analog (CAS 92050-16-3) exhibits even higher logP (~3.5) due to alkyl groups .
  • Solubility : Longer alkyl chains (e.g., butanamine) reduce aqueous solubility, whereas polar groups (e.g., pyrrolidinyl in TH-PVP) enhance it .

Pharmacological Implications

  • Receptor Binding: Primary amines like the target compound may interact with monoamine transporters (e.g., serotonin, dopamine), whereas TH-PVP’s ketone-pyrrolidine structure suggests affinity for sigma receptors or dopamine reuptake inhibition .
  • Metabolic Stability : tert-Butyl groups (CAS 92050-16-3) enhance metabolic resistance by blocking oxidative pathways, whereas the target compound’s lack of bulky substituents may result in faster clearance .

Q & A

Q. What are the optimized synthetic routes for 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via catalytic hydrogenation of aromatic precursors using palladium-based catalysts. For example, hydrogenation of a naphthalene derivative (e.g., 5,6,7,8-tetrahydro-2-naphthylamine) in ethyl acetate at 70°C under 2–5 bar H₂ pressure with 10% Pd/C achieves yields >95% . Solvent choice (e.g., ethyl acetate) and catalyst loading (e.g., 1.1 wt% Pd/NiO) are critical for selectivity and minimizing side reactions. Reaction time and temperature must be tightly controlled to avoid over-reduction or decomposition .

Q. Which analytical techniques are most reliable for characterizing 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine and verifying purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation. For example, ¹H NMR in CDCl₃ at 400 MHz resolves signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm) and the butan-1-amine chain (δ 2.9–3.3 ppm) . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>98%), while elemental analysis validates stoichiometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound’s amine group may pose toxicity risks. Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal exposure. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Emergency procedures include rinsing exposed skin with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from differences in assay conditions (pH, temperature) or impurities. Methodological solutions include:

  • Reproducibility checks : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer systems.
  • Batch analysis : Compare HPLC purity profiles of compound batches used in conflicting studies .
  • Orthogonal assays : Validate results using alternative techniques (e.g., SPR vs. radioligand binding) .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound?

Follow frameworks like Project INCHEMBIOL :

  • Abiotic studies : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions.
  • Biotic studies : Use microcosms to monitor biodegradation by soil microbiota.
  • Analytical methods : Employ LC-MS/MS to quantify degradation products and parent compound persistence in water/soil matrices .

Q. How can synthesis be scaled while maintaining enantiomeric purity for chiral derivatives?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) ensures >99% enantiomeric excess. Continuous-flow reactors with immobilized catalysts improve scalability and reduce racemization .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)Reference
Catalytic Hydrogenation10% Pd/CEthyl Acetate9799.5
Reductive AminationPd/NiO (1.1 wt%)Ethanol9598.2

Q. Table 2. Key NMR Peaks for Structural Confirmation

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Tetrahydronaphthalene1.5–2.8m8H
Butan-1-amine (CH₂)2.9–3.3t4H
NH₂1.2–1.5br s2H

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